molecular formula C11H18F3NO2 B12223399 Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate

Cat. No.: B12223399
M. Wt: 253.26 g/mol
InChI Key: PABYYJAATLHYMN-UHFFFAOYSA-N
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Description

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is a chemical compound with the molecular formula C11H18F3NO2 and a molecular weight of 253.26 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a trifluoropropyl group and an acetate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate typically involves the reaction of 4-piperidone with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may interact with various binding sites, modulating the activity of enzymes or receptors involved in biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate
  • Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]propanoate
  • Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]butanoate

Uniqueness

This compound is unique due to its specific trifluoropropyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18F3NO2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate

InChI

InChI=1S/C11H18F3NO2/c1-17-10(16)8-9-2-5-15(6-3-9)7-4-11(12,13)14/h9H,2-8H2,1H3

InChI Key

PABYYJAATLHYMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)CCC(F)(F)F

Origin of Product

United States

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